molecular formula C12H15N3O2 B11192259 N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11192259
M. Wt: 233.27 g/mol
InChI Key: ADYOSGNOGJXSHE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells or cancer cells. The compound can also modulate signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • N-(pyridin-2-yl)amides

Uniqueness

N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its 2-methoxyethyl group enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to its analogs .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-9-3-5-15-8-10(14-11(15)7-9)12(16)13-4-6-17-2/h3,5,7-8H,4,6H2,1-2H3,(H,13,16)

InChI Key

ADYOSGNOGJXSHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCCOC

Origin of Product

United States

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